3-[(Pentyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid
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Overview
Description
3-[(PENTYLOXY)CARBONYL]-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID is a complex organic compound with the molecular formula C23H26O4. This compound is characterized by its cyclobutane ring, which is substituted with phenyl groups and a pentyloxycarbonyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(PENTYLOXY)CARBONYL]-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Attachment of the Pentyloxycarbonyl Group: This step involves the esterification of the cyclobutane carboxylic acid with pentyloxycarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(PENTYLOXY)CARBONYL]-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(PENTYLOXY)CARBONYL]-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[(PENTYLOXY)CARBONYL]-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(METHOXY)CARBONYL]-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID
- 3-[(ETHOXY)CARBONYL]-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID
- 3-[(BUTYLOXY)CARBONYL]-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID
Uniqueness
3-[(PENTYLOXY)CARBONYL]-2,4-DIPHENYL-1-CYCLOBUTANECARBOXYLIC ACID is unique due to the presence of the pentyloxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can influence its solubility, stability, and interaction with other molecules, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C23H26O4 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-pentoxycarbonyl-2,4-diphenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C23H26O4/c1-2-3-10-15-27-23(26)21-18(16-11-6-4-7-12-16)20(22(24)25)19(21)17-13-8-5-9-14-17/h4-9,11-14,18-21H,2-3,10,15H2,1H3,(H,24,25) |
InChI Key |
SZUIVDDTEKRZIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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